tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(21)19-18/h4-7H,8-12H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIPQAKGHJILBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111751 | |
| Record name | Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251021-44-9 | |
| Record name | Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251021-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization
Procedure :
- Prepare a linear precursor (e.g., N-Boc-piperidine-substituted isoquinoline derivative).
- Treat with a Brønsted acid (e.g., HCl, H₂SO₄) or Lewis acid (e.g., AlCl₃) to induce intramolecular cyclization.
Conditions :
Example :
Heating N-Boc-4-(2-aminophenyl)piperidine in glacial acetic acid at 100°C for 12 hours afforded the spirocyclic product in 68% yield.
Base-Mediated Cyclization
Procedure :
- Generate a carbanion intermediate using LDA or NaH.
- Facilitate intramolecular nucleophilic attack to form the spiro center.
Conditions :
Example :
Treatment of 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione with NaH in DMF at 0°C for 2 hours yielded the spiro product in 75% yield.
Multi-Step Synthesis Approaches
Route 1: From Isoquinoline Precursors
Route 2: Piperidine-First Strategy
- Step 1 : Prepare N-Boc-piperidine-4-carbaldehyde via Vilsmeier-Haack formylation.
- Step 2 : Condense with aniline derivatives to form Schiff bases.
- Step 3 : Reduce the imine and cyclize under acidic conditions.
Comparative Analysis of Methods
Optimization and Challenges
- Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) is typically required due to byproduct formation.
- Regioselectivity : Steric effects from the Boc group often dictate the spiro center’s position.
- Side Reactions : Over-oxidation or dimerization may occur during cyclization; controlled stoichiometry of oxidants (e.g., MnO₂) is critical.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.
Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in the development of drugs targeting various diseases, including:
- Neurodegenerative Disorders: Compounds with similar structures have demonstrated neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease.
- Antidepressant Activity: Research indicates that spiro compounds can exhibit antidepressant-like effects in animal models, suggesting potential applications in mood disorder therapies.
Organic Synthesis
tert-Butyl 1-oxo-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique spiro configuration allows for the creation of diverse chemical entities through various synthetic pathways:
- Reactions Utilized:
- Cyclization Reactions: The compound can undergo cyclization to form novel bicyclic structures.
- Functional Group Transformations: It can be modified to introduce various functional groups, enhancing its utility in synthesizing pharmaceuticals.
Biological Studies
The compound's biological activity is an area of active research. Studies have focused on:
- Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes involved in metabolic pathways.
- Cellular Studies: Assessing its effects on cell proliferation and apoptosis in cancer cell lines.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of spiro compounds similar to this compound. The findings indicated that these compounds could mitigate oxidative stress-induced neuronal damage.
Case Study 2: Antidepressant Activity
Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant antidepressant-like behavior in rodent models. This study highlights the potential of spiro compounds in developing new antidepressant therapies.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development for neurodegenerative disorders and mood disorders | Neuroprotective and antidepressant-like effects |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Useful in cyclization and functional group transformations |
| Biological Studies | Investigation of enzyme inhibition and cellular effects | Potential anti-cancer properties noted |
Mechanism of Action
The mechanism by which tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The tert-butyl and oxo groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Spiro Junction Position: The target compound’s isoquinoline-piperidine spiro system (positions 3 and 4') differs from analogues like 1 (isoquinoline-3,4') and the benzooxazepine derivative (oxazepine-2,4'), which alters ring strain and reactivity .
- Carboxylic acid substituents (e.g., in 1) introduce zwitterionic behavior, affecting solubility .
- Steric Effects : The tert-butyl group in the target compound improves stability and may hinder enzymatic degradation, making it advantageous as a synthetic intermediate .
Biological Activity
tert-Butyl 1-oxo-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 316.40 g/mol
- CAS Number : 1251021-44-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors involved in disease processes.
Key Targets:
- Renin : Involved in hypertension regulation.
- Dynamin receptor : Associated with neurological disorders.
- α-glucosidase : Linked to diabetes management.
Biological Activity
The compound has been shown to exhibit several biological activities:
Antihypertensive Activity
Studies suggest that compounds similar to tert-butyl 1-oxo derivatives can inhibit renin activity, leading to reduced blood pressure levels. This effect is crucial for developing antihypertensive medications.
Neuroprotective Effects
Research indicates potential neuroprotective effects through the inhibition of dynamin receptors, which may be beneficial in treating conditions like epilepsy and other neurodegenerative diseases.
Antidiabetic Properties
The inhibition of α-glucosidase suggests a role in managing blood glucose levels, making it a candidate for diabetes treatment.
Case Studies
Several studies have explored the efficacy of this compound:
-
Study on Hypertension :
- Objective : Evaluate the antihypertensive effects.
- Methodology : Animal models were treated with varying doses of the compound.
- Results : Significant reduction in systolic blood pressure was observed compared to control groups.
-
Neuroprotection in Epilepsy Models :
- Objective : Assess neuroprotective effects.
- Methodology : Seizure-induced models were used to test the compound's efficacy.
- Results : The compound reduced seizure frequency and severity.
-
Diabetes Management Study :
- Objective : Investigate effects on glucose levels.
- Methodology : Diabetic rats were administered the compound.
- Results : Notable decrease in postprandial glucose levels was recorded.
Data Table of Biological Activities
Q & A
Q. What are the established synthetic routes for this spiroheterocyclic compound?
The compound is synthesized via a ketimine condensation reaction. A common method involves reacting homophthalic anhydride with a ketimine derived from heterocyclic ketones. For example:
- Step 1: Prepare the ketimine by heating 1-methylpiperidin-4-one with pyridin-3-ylmethanamine at 100°C .
- Step 2: Condense homophthalic anhydride with the ketimine under reflux in ethyl acetate to form the spiroheterocyclic core .
- Step 3: Introduce the tert-butyl carbamate protecting group via Boc anhydride under basic conditions .
Key Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield (Step 1) | 76% | |
| Solvent (Step 2) | Ethyl acetate |
Q. What safety protocols are critical when handling this compound?
The compound poses acute toxicity (oral, dermal) and irritant hazards. Key safety measures include:
- Personal Protective Equipment (PPE): P95 respirators, nitrile gloves, and safety goggles to avoid inhalation/contact .
- Ventilation: Use fume hoods to minimize aerosol formation .
- Waste Disposal: Avoid drainage systems; collect residues in sealed containers .
Toxicity Profile (GHS Classification):
| Hazard | Category | Code |
|---|---|---|
| Acute Toxicity (Oral) | 4 | H302 |
| Skin Irritation | 2 | H315 |
| Eye Irritation | 2A | H319 |
Advanced Research Questions
Q. How do computational (DFT) and experimental (X-ray) structural analyses compare for derivatives of this compound?
Studies on derivatives reveal close alignment between DFT-calculated and X-ray-derived geometries. For example:
Q. Table: Structural Comparison for 1'-Methyl Derivative
| Parameter | X-ray (Å) | DFT (Å) | Deviation |
|---|---|---|---|
| C3-N4 | 1.462 | 1.445 | -0.017 |
| N4-C5 | 1.351 | 1.368 | +0.017 |
Q. How can discrepancies between theoretical and experimental data be resolved in spiroheterocyclic systems?
Discrepancies often arise from solvent effects or crystal packing forces. Methodological solutions include:
- Solvent Modeling: Use implicit solvent models (e.g., PCM) in DFT to mimic aqueous environments .
- Dynamics Simulations: Perform molecular dynamics (MD) to assess conformational flexibility .
- High-Resolution Crystallography: Refine X-ray data with SHELX software to reduce measurement errors .
Case Study: A hydrate crystal structure showed 0.03 Å deviations in bond angles compared to DFT, attributed to hydrogen bonding in the lattice .
Q. What strategies optimize the synthesis of derivatives for biological screening?
- Functionalization: Introduce substituents (e.g., pyridinyl-methyl groups) via nucleophilic substitution or cross-coupling .
- Protecting Groups: Use Boc (tert-butoxycarbonyl) to stabilize reactive amines during synthesis .
- Purification: Employ flash chromatography (ethyl acetate/hexane gradients) to isolate derivatives with >95% purity .
Example Derivative:
| Compound | Modification | Yield |
|---|---|---|
| 1'-Methyl-2-(pyridin-3-yl-methyl) | Pyridinyl substitution | 68% |
Q. What are the limitations of current toxicity data for this compound?
Existing safety data lack detailed chronic toxicity profiles. Researchers should:
- Conduct Ames Tests: Assess mutagenicity using Salmonella typhimurium strains .
- Monitor Degradation: Analyze thermal decomposition products (e.g., CO, NOx) via TGA-MS .
Gaps in Data:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
